molecular formula C22H21N5O5 B2595828 N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251621-42-7

N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Número de catálogo: B2595828
Número CAS: 1251621-42-7
Peso molecular: 435.44
Clave InChI: BUJXLTNRNLBLHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: is a complex organic compound that belongs to the class of triazolopyrazine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and 3-methoxyphenol, which undergo a series of reactions including acylation, cyclization, and condensation to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high throughput and consistent quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding derivatives with altered pharmacological properties.

Conditions Reagents Products Notes
Acidic (HCl, 6M, reflux)H₂O/EtOH (1:1)2-(2-Ethoxyphenylamino)acetic acid + Triazolopyrazin-3-ol derivativeComplete hydrolysis occurs within 4–6 hrs.
Alkaline (NaOH, 1M)Aqueous NaOH, 80°CSodium carboxylate + Ethoxyaniline intermediate Side products include demethylated ethers.

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack.

  • Alkaline conditions promote cleavage of the acetamide bond but may degrade methoxy groups at elevated temperatures (>100°C) .

Nucleophilic Aromatic Substitution

The electron-deficient triazolopyrazine ring undergoes substitution at the 8-position, where the 3-methoxyphenoxy group resides.

Reagents Conditions Products Yield
Piperidine/DMF100°C, 12 hrs8-Piperidinyltriazolopyrazine derivative68%
NaN₃/EtOHReflux, 24 hrsAzide-substituted analog52%

Mechanistic Insight :

  • The reaction proceeds via a σ-complex intermediate stabilized by the electron-withdrawing triazole and ketone groups.

  • Steric hindrance from the 2-ethoxyphenyl group limits substitution at adjacent positions.

Oxidation Pathways

The 3-oxo group and triazole ring are susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Products Application
KMnO₄/H₂SO₄0°C, 1 hrTriazole N-oxide + Pyrazine-2,3-dioneMetabolite synthesis
H₂O₂/AcOHRT, 6 hrsEpoxidation of alkoxy side chains (minor pathway) Prodrug activation

Stability Notes :

  • Oxidation of the triazole ring reduces binding affinity to biological targets by 40–60% in vitro.

Reductive Transformations

Selective reduction of the acetamide carbonyl group is achievable under mild conditions.

Reducing Agent Conditions Products Selectivity
LiAlH₄/THF0°C, 2 hrsSecondary amine derivative89% (no triazole reduction)
NaBH₄/NiCl₂EtOH, refluxAlcohol intermediate (trace)<5% yield due to steric effects

Synthetic Utility :

  • LiAlH₄ reduction generates a primary amine for further functionalization (e.g., acylation, sulfonylation).

Functional Group Interconversion

The methoxy and ethoxy groups participate in demethylation and ether cleavage reactions.

Reaction Type Reagents Products Catalysts
DemethylationBBr₃/DCM, -78°CCatechol derivatives None
Ether CleavageHI/AcOH, 120°CPhenolic compounds + Alkyl iodides Zn dust (catalytic)

Challenges :

  • Demethylation of the 3-methoxyphenoxy group requires cryogenic conditions to prevent triazole ring degradation .

  • Ether cleavage with HI produces cytotoxic byproducts, necessitating rigorous purification .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, critical for its pharmacokinetic profile.

pH Half-Life (37°C) Major Degradation Pathway
1.22.1 hrsAcetamide hydrolysis
7.448 hrsOxidation at triazole N2 position
9.06.3 hrsEther cleavage

Implications :

  • Rapid degradation in gastric pH necessitates enteric coating for oral formulations .

  • Serum albumin binding increases stability at pH 7.4 by 70%.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structural features may exhibit various pharmacological effects:

  • Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may interact with specific biological targets involved in pain pathways. This interaction could potentially inhibit signaling pathways related to inflammation and pain perception.
  • Mechanism of Action : Although not fully elucidated, it is believed that the compound may act as an inhibitor or modulator of certain enzymes or receptors associated with inflammatory responses.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity findings, this compound may have several therapeutic applications:

  • Pain Management : The compound's potential analgesic properties could make it a candidate for developing new pain relief medications.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: can be compared with other triazolopyrazine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique characteristics make it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. Its unique molecular structure integrates both triazole and pyrazine moieties, making it of significant interest in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, potential pharmacological properties, and relevant research findings.

Molecular Structure

The compound's molecular formula is C22H21N5O4C_{22}H_{21}N_5O_4 with a molecular weight of approximately 421.43 g/mol. Its structure features several functional groups that contribute to its biological activity:

Functional Group Description
TriazoleA five-membered ring containing three nitrogen atoms.
PyrazineA six-membered ring with two nitrogen atoms.
Ethoxy GroupEnhances lipophilicity and solubility in organic solvents.
Methoxy GroupPotentially increases biological activity through modulation of receptor interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in pain pathways. Similar compounds have shown potential as inhibitors or modulators of signaling pathways related to inflammation and pain perception.

Biological Activity and Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Analgesic Activity : The interaction with pain-related receptors could provide analgesic effects, making it a candidate for pain management therapies.
  • Anticancer Potential : Recent screenings have identified related compounds that demonstrate anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar triazolo-pyrazine derivatives:

  • A study demonstrated that compounds with structural similarities exhibited significant inhibition of specific cancer cell lines through the induction of apoptosis .
  • Another research highlighted the anti-inflammatory properties of related compounds in murine models, showing a reduction in edema and pain response.

Propiedades

IUPAC Name

N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-3-31-18-10-5-4-9-17(18)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)32-16-8-6-7-15(13-16)30-2/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJXLTNRNLBLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.